molecular formula C26H27NO2 B12695426 Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-97-6

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B12695426
CAS No.: 824960-97-6
M. Wt: 385.5 g/mol
InChI Key: XBWLJRIQVBWALY-UHFFFAOYSA-N
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Description

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by a naphthalene ring substituted with a 4-ethoxy group and an indole moiety bearing a pentyl chain at the N1 position. Its molecular formula is C26H27NO2, with a molecular weight of 397.50 g/mol (CAS: 824960-97-6) . This compound belongs to the indole-derived SCRAs, a class of new psychoactive substances (NPS) designed to mimic Δ9-tetrahydrocannabinol (THC) by binding to CB1 and CB2 receptors . The ethoxy group at the 4-position of the naphthalene ring distinguishes it from related SCRAs, influencing its pharmacological and pharmacokinetic properties.

Properties

CAS No.

824960-97-6

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO2/c1-3-5-10-17-27-18-23(20-12-8-9-14-24(20)27)26(28)22-15-16-25(29-4-2)21-13-7-6-11-19(21)22/h6-9,11-16,18H,3-5,10,17H2,1-2H3

InChI Key

XBWLJRIQVBWALY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves several steps. The primary synthetic route includes the reaction of 4-ethoxy-1-naphthaldehyde with 1-pentyl-1H-indole-3-carboxylic acid in the presence of a suitable condensing agent. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux .

the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H27NO2
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 824960-97-6

The structure of JWH-210 features a naphthalene moiety linked to an indole derivative, which is crucial for its biological activity. The ethoxy group plays a significant role in modulating the compound's lipophilicity and receptor binding affinity.

Pharmacological Applications

  • Cannabinoid Receptor Agonism :
    • JWH-210 exhibits high affinity for CB1 and CB2 receptors, making it a potent synthetic cannabinoid. It mimics the effects of natural cannabinoids like THC, leading to psychoactive effects that can be useful in therapeutic contexts, such as pain management and appetite stimulation .
  • Research in Pain Management :
    • Studies have indicated that synthetic cannabinoids like JWH-210 can effectively reduce pain perception in animal models, suggesting potential applications in treating chronic pain conditions .
  • Neuroprotective Effects :
    • Some research suggests that cannabinoids may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. JWH-210's role in modulating neuroinflammation is an area of ongoing investigation .

Toxicological Studies

  • Safety Profile :
    • The safety profile of JWH-210 has been evaluated in various studies, indicating that while it may have therapeutic potential, it also poses risks of toxicity and adverse effects similar to other synthetic cannabinoids .
  • Impact on Mental Health :
    • Research has shown that synthetic cannabinoids can lead to increased anxiety and psychotic symptoms in some users, necessitating further studies on the long-term effects of compounds like JWH-210 on mental health .

Case Studies and Research Findings

Study FocusFindings
Pain ReliefJWH-210 demonstrated significant analgesic effects in rodent models, comparable to traditional analgesics .
NeuroprotectionPreliminary studies suggest that JWH-210 may protect neurons from oxidative stress-related damage .
Toxicity AssessmentReports indicate a range of side effects including anxiety and psychosis associated with synthetic cannabinoid use .

Mechanism of Action

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune response. By binding to these receptors, the compound can modulate the release of neurotransmitters and influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Aromatic Substituent Indole Alkyl Chain Molecular Formula Molecular Weight CB1 Affinity Potency (vs. THC) Key References
Target Compound (4-ethoxy-naphthalenyl) 4-ethoxy-naphthalenyl Pentyl C26H27NO2 397.50 High (inferred) >10x
JWH-210 (4-ethyl-naphthalenyl) 4-ethyl-naphthalenyl Pentyl C26H27NO 369.51 High >10x
JWH-122 (4-methyl-naphthalenyl) 4-methyl-naphthalenyl Pentyl C25H25NO 355.48 High ~5x
RCS-4 (4-methoxyphenyl) 4-methoxy-phenyl Pentyl C21H23NO2 321.42 Moderate ~3x
UR-144 (tetramethylcyclopropyl) Tetramethylcyclopropyl Pentyl C21H26N2O 322.45 Moderate ~2x

Structural Modifications and Pharmacological Effects

  • Substituent Polarity: The ethoxy group in the target compound introduces higher polarity compared to non-polar groups (e.g., methyl in JWH-122 or ethyl in JWH-210).
  • Receptor Binding : The naphthalene ring’s 4-position substituent significantly impacts CB1 affinity. Ethoxy’s electron-donating effects may stabilize receptor-ligand interactions, though ethyl and methyl groups (JWH-210/JWH-122) show higher lipophilicity and potency in vivo .
  • Alkyl Chain Length : A pentyl chain on the indole nitrogen is optimal for CB1 binding, as shorter chains (e.g., propyl) reduce potency, while longer chains increase metabolic instability .

Metabolic and Analytical Profiles

  • Metabolism : Ethoxy groups are prone to cytochrome P450-mediated O-dealkylation, producing hydroxylated metabolites detectable in urine (e.g., analogous to JWH-018’s 5-hydroxypentyl metabolite) .
  • Detection: High-resolution mass spectrometry (HRMS) fragments include: m/z 135.0441 (C8H7O2+, ethoxy-naphthalene fragment) . m/z 322.1802 (C21H24NO2+, indole-pentyl fragment) .

Legal and Regulatory Status

Research Findings and Clinical Implications

  • In Vivo Effects: In rodent models, SCRAs with naphthalene substituents (e.g., JWH-210, JWH-122) exhibit hypothermia, catalepsy, and antinociception at doses 5–10x lower than THC . Ethoxy substitution may prolong duration of action due to slower metabolism.
  • Toxicity: Ethoxy derivatives may pose higher hepatotoxicity risks due to reactive metabolite formation (e.g., quinone intermediates) .

Biological Activity

Methanone, (4-ethoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-258, is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and exhibits unique pharmacological properties that warrant detailed exploration.

  • Chemical Formula : C26H27NO2
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 1364933-55-0

JWH-258 acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that JWH-258 has a high binding affinity for both CB1 and CB2 receptors. This dual agonistic effect enhances its potential therapeutic applications while also raising concerns regarding side effects typically associated with cannabinoid receptor activation.

Pharmacological Effects

  • Analgesic Properties : Studies have shown that JWH-258 exhibits significant analgesic effects, making it a candidate for pain management therapies. Its ability to selectively activate peripheral cannabinoid receptors may reduce central nervous system side effects commonly associated with traditional cannabinoids .
  • Antihyperalgesic Effects : In animal models, JWH-258 demonstrated potent antihyperalgesic activity. This suggests its potential utility in treating chronic pain conditions, particularly where traditional analgesics fail .
  • CNS Penetration : Unlike many cannabinoids, JWH-258 has restricted penetration into the central nervous system (CNS), which may minimize psychoactive effects while still providing therapeutic benefits in peripheral tissues .

Study Overview

A study published in PubMed evaluated the effects of JWH-258 on pain sensitivity in rodent models. The findings indicated that administration of JWH-258 led to a significant reduction in pain responses compared to control groups.

Study ReferenceMethodologyKey Findings
PMID: 17630726Rodent model for pain sensitivitySignificant reduction in pain response; potential for chronic pain therapy
PMID: 31557052Blood analysis in humansDetected presence of JWH-258 in individuals exposed to synthetic cannabinoids; implications for forensic toxicology

Metabolism and Excretion

JWH-258 is not a naturally occurring metabolite and is primarily identified in individuals exposed to synthetic cannabinoids. Its metabolic pathway involves hepatic metabolism, which may result in various metabolites detectable in biological fluids .

Safety and Toxicology

While the therapeutic potential of JWH-258 is notable, concerns regarding its safety profile exist:

  • Adverse Effects : Users have reported symptoms such as anxiety, paranoia, and other psychoactive effects typical of cannabinoid use.
  • Regulatory Status : Due to its synthetic nature and associated risks, JWH-258 is often classified under controlled substances in various jurisdictions.

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